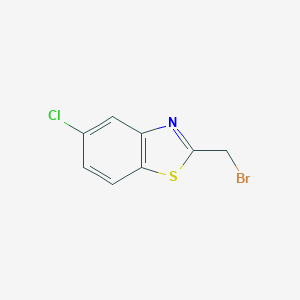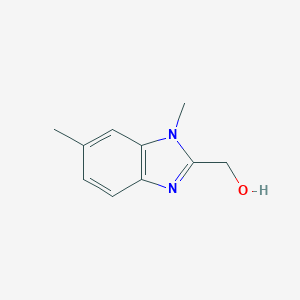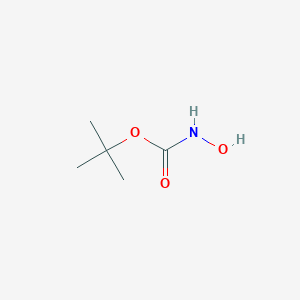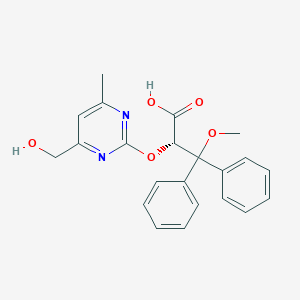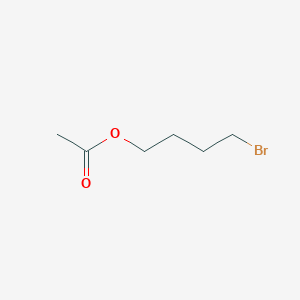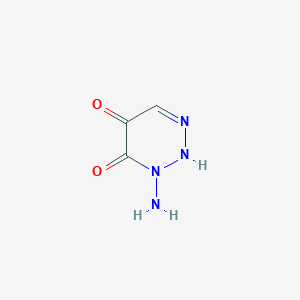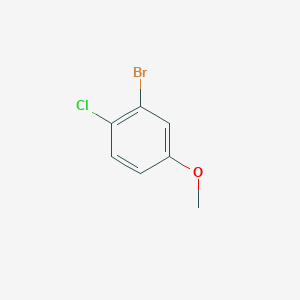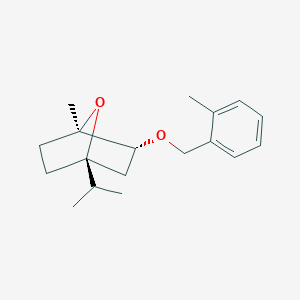
Cinmethylin
Übersicht
Beschreibung
Cinmethylin is a selective, pre-emergence herbicide used mainly for rice and cereal crops . It is moderately soluble in water, is quite volatile and, based on its chemical properties, it is non-mobile and would not be expected to leach to groundwater .
Synthesis Analysis
The synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs have been investigated . Optically active cinmethylin could be obtained in seven steps with the Sharpless asymmetric dihydroxylation of α-terpinene . The synthesized cinmethylin and its enantiomer showed similar herbicidal activity, which was independent of the stereochemistry .Molecular Structure Analysis
Cinmethylin is derived by adding a benzyl ether moiety to the C2 position of 1,4-cineole . It was developed by Shell plc in the early 1980s as an herbicide for grass weeds .Chemical Reactions Analysis
Based on its chemical properties, cinmethylin is non-mobile and would not be expected to leach to groundwater .Physical And Chemical Properties Analysis
Cinmethylin is a mobile colorless liquid with a boiling point of 313°C under an inert atmosphere at atmospheric pressure . It has a density of 1015 kg m-3 and a viscosity of 70-90 mPa s, both at 20°C . It is miscible in all proportions with most organic solvents but has a low solubility, 63 mg litre-1, in water .Wissenschaftliche Forschungsanwendungen
Cinmethylin, known as “Cinch,”: is a chemical compound with various applications in scientific research, particularly in agriculture as a herbicide. Below are detailed sections focusing on unique applications of Cinmethylin:
Weed Management in Wheat Fields
Cinmethylin has been shown to be effective in controlling grass weeds in wheat fields. A study published in Agronomy highlighted its efficacy against 11 grass weeds and its safety for use on 19 wheat varieties. The pre-emergence herbicide provides good control, but attention must be given to the application dosage and wheat variety sensitivity .
Herbicidal Activity
Research indicates that Cinmethylin possesses significant herbicidal activity, particularly against certain diastereomeric forms of weeds. This is supported by greenhouse studies that compare the cis-2-benzyl ether form of Cinmethylin with its trans- analog .
Resistance Management
Cinmethylin has been found to control herbicide-susceptible and multiple-resistant Lolium rigidum, a significant weed problem in various crops. It effectively reduces plant emergence and aboveground biomass, offering a solution to manage resistance in fields .
Potential for Future Research Directions
Cinmethylin’s advanced research with significant potential for high impact in the field is noted for involving several techniques or approaches. It provides an outlook for future research directions and describes possible research applications .
Wirkmechanismus
Target of Action
Cinmethylin primarily targets the Fatty Acid Thioesterase (FAT) proteins in plants . FAT proteins play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids (FA) from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .
Mode of Action
Cinmethylin interacts with its target, the FAT proteins, by binding to them . This binding inhibits the activity of the FAT proteins, thereby disrupting the normal process of fatty acid biosynthesis in the plant cells . The inhibition of FAT proteins by Cinmethylin is a unique mode of action that differentiates it from other lipid biosynthesis inhibitor herbicides .
Biochemical Pathways
The inhibition of FAT proteins by Cinmethylin affects the biochemical pathway of lipid biosynthesis in plants . This disruption leads to a decrease in the levels of both saturated and unsaturated free fatty acids in the plant . The affected biochemical pathway and its downstream effects are distinct from those of other lipid biosynthesis inhibitor herbicides .
Pharmacokinetics
Cinmethylin is absorbed by the roots of plants and must be metabolized into a 1,4-cineole-like intermediate for it to inhibit asparagine synthetase .
Result of Action
The result of Cinmethylin’s action is the disruption of cell membrane production in the weed, which inhibits the weed’s growth . This leads to the death of the weed, making Cinmethylin an effective tool for weed resistance management .
Action Environment
The action, efficacy, and stability of Cinmethylin can be influenced by environmental factors. For instance, its volatility can affect the amount of the compound that reacts with the site of inhibition . Moreover, it may be persistent in both soil and aquatic systems, indicating its potential environmental impact .
Safety and Hazards
Zukünftige Richtungen
Cinmethylin has sparked intense interest because no other herbicide of the same chemical class has yet been developed . The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . The introduction of this mode of action is crucial because it works differently to existing chemistry and therefore can work against resistant black-grass and Italian ryegrass biotypes .
Eigenschaften
IUPAC Name |
(1S,2R,4R)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTNOLKHSWIQBE-FGTMMUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO[C@@H]2C[C@]3(CC[C@@]2(O3)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034456 | |
| Record name | Cinmethylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinmethylin | |
CAS RN |
87818-31-3 | |
| Record name | Cinmethylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87818-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinmethylin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087818313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinmethylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-(+/-)-1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINMETHYLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3871E43Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cinmethylin inhibits fatty acid biosynthesis by targeting acyl-ACP thioesterase (FAT) enzymes. [, , , ] FAT enzymes are essential for the liberation of free fatty acids from acyl carrier protein (ACP), a crucial step in fatty acid biosynthesis. This inhibition disrupts lipid metabolism and ultimately leads to plant death.
A: FAT inhibition by cinmethylin leads to a decrease in fatty acid content, particularly in sensitive species like Lemna aequinoctialis. [] This disruption of lipid metabolism can impact various cellular processes, including membrane formation, energy production, and signaling pathways. The observed growth inhibition, photobleaching, and arrest of meristematic growth are likely consequences of these disrupted processes. []
A: Cinmethylin has the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is a benzyl ether derivative of the natural monoterpene 1,4-cineole. [, , ]
ANone: While the provided research doesn't delve into specific spectroscopic details, cinmethylin's structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
A: Cinmethylin's efficacy can be influenced by soil moisture. Research indicates that application to dry soil, followed by irrigation, generally results in better weed control. [] Excessive irrigation after application to dry soil can increase crop injury. [] This highlights the importance of carefully considering soil moisture and irrigation practices for optimal weed control and crop safety.
A: Yes, soil type can significantly influence cinmethylin's performance. Research shows that its efficacy against downy brome is negatively correlated with soil organic matter content. [] Additionally, cinmethylin demonstrates better efficacy in sandy soils compared to finer textured soils. [] This emphasizes the need to adjust application rates and strategies based on the specific soil characteristics of the target field.
A: Cinmethylin itself is not a catalyst. It acts as an inhibitor of the enzyme FAT, thereby disrupting the catalytic activity of this enzyme in fatty acid biosynthesis. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



